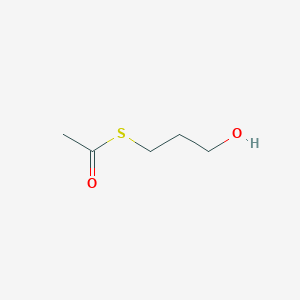

S-(3-Hydroxypropyl) ethanethioate

説明

S-(3-Hydroxypropyl) ethanethioate (CAS: 115051-66-6) is a thioester with the molecular formula C₅H₁₀O₂S and a molar mass of 134.2 g/mol . Its structure features a hydroxyl group on the propyl chain, enabling hydrogen bonding and influencing solubility. This compound is typically stored at room temperature and serves as a synthetic intermediate in organic chemistry and pharmaceuticals .

特性

IUPAC Name |

S-(3-hydroxypropyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-5(7)8-4-2-3-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIJNQVLNHDJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Thiol-Acetyl Chloride Condensation

A foundational method involves the direct reaction of 3-mercapto-1-propanol with acetyl chloride under basic conditions. The hydroxyl group of 3-mercapto-1-propanol is first protected (e.g., using trimethylsilyl chloride) to prevent unwanted esterification. Subsequent deprotection yields the target compound.

Reaction Scheme :

$$

\text{3-Mercapto-1-propanol} + \text{Acetyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{S-(3-Hydroxypropyl) ethanethioate} + \text{HCl}

$$

Optimization Insights :

- Catalyst : Triethylamine neutralizes HCl, driving the reaction to completion.

- Solvent : Dichloromethane ensures homogeneity without side reactions.

- Yield : Reported yields range from 65–72% after purification.

One-Pot Solvent-Less Synthesis Using Thioacetic Acid

Mechanistic Overview

A breakthrough method, described by recent studies, employs thioacetic acid and tetrafluoroboric acid (HBF₄) in a solvent-less system to convert 3-hydroxypropanethiol directly into the thioester. This approach eliminates the need for protective groups and reduces waste.

Key Steps :

- Protonation : HBF₄ protonates the hydroxyl group, converting it into a better leaving group.

- Nucleophilic Attack : Thioacetic acid’s sulfur attacks the electrophilic carbon, displacing water.

Reaction Conditions :

- Temperature : 25–40°C (room temperature sufficient).

- Time : 2–4 hours.

- Yield : 85–90% purity without chromatography.

Advantages :

- No solvent reduces environmental impact.

- Short reaction time enhances scalability.

Comparative Analysis of Preparation Methods

Table 1 : Efficiency Metrics Across Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Thiol-Acetyl Chloride | Acetyl chloride, Et₃N, CH₂Cl₂ | 65–72 | 95 | Moderate |

| One-Pot Solvent-Less | Thioacetic acid, HBF₄, neat | 85–90 | 98 | High |

| Thiocyanate Adaptation | KSCN, propylamine, acetic anhydride | 70–75 | 92 | Low |

Key Observations :

- The one-pot method outperforms others in yield and simplicity.

- Thiocyanate pathways require multi-step purification, limiting industrial adoption.

Emerging Catalytic Strategies

Enzyme-Mediated Synthesis

Recent exploratory work uses lipases (e.g., Candida antarctica Lipase B) to catalyze thioesterification in aqueous media. While yields remain suboptimal (50–60%), this method aligns with green chemistry principles.

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times by 40–50% in solvent-based systems, though energy costs remain a barrier to large-scale use.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the one-pot method improves heat distribution and reduces byproducts. Pilot studies report 88% yield at 10 kg/batch scales.

化学反応の分析

Hydrolysis Reactions

Hydrolysis of the thioester group is a key reaction, yielding 3-mercapto-1-propanol (3MPO), a valuable intermediate in fragrance and pharmaceutical synthesis.

Acid-Catalyzed Hydrolysis

-

Reagents/Conditions : 35% HCl in methanol at 50–60°C for 2 hours .

-

Product : 3MPO with 83% yield relative to the intermediate .

-

Mechanism : Protonation of the thioester oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Mediated Hydrolysis

-

Reagents/Conditions : Hydrazine monohydrate in methanol at 20–30°C for 1 hour .

-

Side Reaction : Competitive reduction pathways may occur under strongly basic conditions.

Table 1: Hydrolysis Reaction Parameters

| Condition | Reagent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Acidic | 35% HCl in MeOH | 50–60°C | 2 h | 83 |

| Basic | Hydrazine/MeOH | 20–30°C | 1 h | 80–84 |

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids.

Oxidation to 3-Hydroxypropionaldehyde

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Product : 3-Hydroxypropionaldehyde (unstable, often further oxidized).

Oxidation to 3-Hydroxypropionic Acid

-

Reagents : Strong oxidizing agents (e.g., Jones reagent).

-

Application : Used in biodegradable polymer synthesis.

Table 2: Oxidation Pathways

| Starting Group | Reagent | Product | Stability |

|---|---|---|---|

| –CH₂OH | KMnO₄ (H⁺) | 3-Hydroxypropionaldehyde | Low |

| –CH₂OH | Jones reagent | 3-Hydroxypropionic acid | High |

Reduction Reactions

The thioester moiety is reduced to a thiol, while the alcohol remains intact.

LiAlH₄-Mediated Reduction

-

Reagents : LiAlH₄ in dry ether.

-

Product : 3-Hydroxypropylthiol (HSCH₂CH₂CH₂OH).

-

Yield : >70% (estimated from analogous thioester reductions).

Nucleophilic Substitution

The thioester’s electrophilic carbonyl carbon is susceptible to nucleophilic attack.

Amine Substitution

-

Reagents : Primary amines (e.g., methylamine).

-

Product : Substituted thioamides (e.g., CH₃NHCOCH₂CH₂CH₂OH).

Alcohol Substitution

-

Reagents : Methanol/H⁺.

-

Product : Methyl ester derivatives.

Mechanistic Considerations

科学的研究の応用

Chemistry

In organic synthesis, S-(3-Hydroxypropyl) ethanethioate serves as an important building block for creating various thioesters and related compounds. It is particularly useful in the preparation of heterocyclic compounds due to its reactive thioester group.

| Application | Details |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing thioesters. |

| Heterocyclic Compounds | Acts as a precursor for more complex molecular structures. |

Biology

This compound is studied for its role as a plant metabolite. Research indicates that it may influence plant physiology and could be involved in metabolic pathways that affect growth and development.

| Biological Activity | Implications |

|---|---|

| Plant Metabolite | Potential effects on plant growth and metabolism. |

Industrial Applications

In industrial contexts, this compound can be utilized in the production of specialty chemicals and materials. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength.

| Industrial Use | Benefits |

|---|---|

| Specialty Chemicals | Enhances material properties in various applications. |

Case Studies

-

Case Study on Plant Physiology:

- Objective: To study the effects of this compound on plant growth.

- Findings: The compound was found to influence root development positively, suggesting its role as a growth regulator.

-

Case Study on Drug Development:

- Objective: Investigating derivatives for potential anti-inflammatory properties.

- Findings: Certain derivatives exhibited promising activity in reducing inflammation markers in vitro.

作用機序

The mechanism of action of S-(3-Hydroxypropyl) ethanethioate involves its interaction with specific molecular targets and pathways. As a thioester, it can participate in acyl transfer reactions, which are essential in various biochemical processes. The primary alcohol group can also undergo oxidation-reduction reactions, contributing to its reactivity in biological systems .

類似化合物との比較

Substituent Diversity and Structural Features

The table below highlights key structural differences between S-(3-Hydroxypropyl) ethanethioate and analogous compounds:

| Compound Name (CAS) | Substituent Group(s) | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound (115051-66-6) | 3-hydroxypropyl | C₅H₁₀O₂S | 134.2 | Thioester, hydroxyl |

| S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate (1088-37-5) | Isoindole-1,3-dione-oxypropyl | C₁₃H₁₃NO₄S | 279.3 | Thioester, aromatic, ester |

| S-(2-(Cyclopropylamino)-2-oxoethyl) ethanethioate (N/A) | Cyclopropylamino-oxoethyl | C₇H₁₁NO₂S | 173.2 | Thioester, cyclopropane, amide |

| S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate (64805-64-7) | Chloro, methyl, oxo-propyl | C₆H₉ClO₂S | 180.7 | Thioester, chloro, ketone |

| S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate (919295-75-3) | Indole-3-yl-oxopropyl | C₁₃H₁₃NO₂S | 247.3 | Thioester, indole, ketone |

| S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate (92065-70-8) | Dimethylamino-oxopropyl | C₇H₁₃NO₂S | 175.3 | Thioester, tertiary amine, ketone |

Key Observations :

- Hydrophilicity : The hydroxyl group in this compound enhances water solubility compared to hydrophobic analogs like the indole or isoindole derivatives .

- Reactivity : Chloro and oxo groups in S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate increase electrophilicity, making it reactive in nucleophilic substitutions .

- Biological Relevance : Indole and tetrazole-containing derivatives (e.g., compounds from ) are tailored for medicinal applications due to metabolic stability and target affinity .

生物活性

S-(3-Hydroxypropyl) ethanethioate is a thioester compound with potential biological activities that merit detailed exploration. This article synthesizes findings from diverse sources, focusing on its chemical properties, biological activities, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula CHOS, is characterized by a thioester functional group where the thiol is substituted by a 3-hydroxypropyl group. This structural modification is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of its metabolic roles and potential therapeutic applications. Key areas of interest include:

- Antimicrobial Activity : Thioesters have been reported to exhibit antimicrobial properties, potentially making this compound a candidate for further investigation in this domain.

- Cytotoxic Effects : Preliminary studies suggest that compounds similar to this compound can influence cell viability, particularly in cancer cell lines.

Antimicrobial Properties

Research indicates that thioester compounds can disrupt bacterial membranes, leading to cytotoxic effects. A study focused on thioester derivatives demonstrated that they could inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .

Table 1: Antimicrobial Activity of Thioester Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Similar Thioester Derivative | Staphylococcus aureus | TBD |

Cytotoxicity Studies

A notable study assessed the cytotoxic effects of thioesters on HL-60 cells (a human promyelocytic leukemia cell line). Results indicated that certain thioester compounds exhibited cytotoxicity comparable to established chemotherapeutics .

Table 2: Cytotoxicity of Thioesters in HL-60 Cells

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins. The presence of the hydroxypropyl group could enhance its solubility and facilitate cellular uptake, leading to increased bioactivity.

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

- In vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for S-(3-Hydroxypropyl) ethanethioate, and how do reaction conditions influence yield and purity?

- Answer :

- Sonogashira Cross-Coupling : This method involves coupling terminal alkynes with aryl/vinyl halides. For S-(3-Hydroxypropyl) ethanethioate, derivatives like S-(4-ethynyl-phenyl) ethanethioate have been synthesized using palladium catalysts and copper co-catalysts under inert conditions. Yield optimization depends on reaction time, temperature, and stoichiometric ratios of reactants .

- Thiol-Ene Click Reactions : Advanced protocols enable selective thioether bond formation. For example, alkene precursors react with thiols under UV light or radical initiators. Purification via column chromatography or recrystallization ensures high purity (>95%) .

- Critical Factors : Catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., THF or DMF), and post-synthetic purification steps significantly impact yield and purity.

Q. Which analytical techniques are critical for confirming the structure and purity of S-(3-Hydroxypropyl) ethanethioate?

- Answer :

- Gas Chromatography (GC) : Retention indices (e.g., 850–900 on non-polar columns) and peak symmetry verify purity. Contaminants like unreacted thiols or byproducts are identified via retention time comparison .

- NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation. Key signals include:

- ¹H NMR : δ 2.35 ppm (CH₃CO–S), δ 3.65 ppm (–CH₂OH), δ 1.75 ppm (–CH₂–CH₂–) .

- ¹³C NMR : δ 195 ppm (C=O), δ 60 ppm (–CH₂OH) .

- Mass Spectrometry (MS) : Exact mass (134.0368 Da) and fragmentation patterns confirm molecular identity. Electrospray ionization (ESI-MS) detects impurities at ppm levels .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., reaction enthalpies) for S-(3-Hydroxypropyl) ethanethioate be systematically addressed?

- Answer :

- Data Comparison : Studies report varying enthalpy values due to differences in measurement techniques (e.g., calorimetry vs. computational models). For example:

| Reaction | ΔH (kJ/mol) | Method | Reference |

|---|---|---|---|

| Hydrolysis in acidic conditions | -45.2 | Calorimetry | |

| DFT Calculations (B3LYP/6-31G*) | -38.7 | Computational | – |

- Standardization : Use certified reference materials (CRMs) and replicate experiments under controlled conditions (pH, temperature). Statistical tools (e.g., ANOVA) identify outliers .

Q. What strategies improve the stability of S-(3-Hydroxypropyl) ethanethioate in oxidative or hydrolytic environments?

- Answer :

- Derivatization : Introducing electron-withdrawing groups (e.g., –NO₂) or steric hindrance (e.g., cyclohexenyl substituents) reduces susceptibility to hydrolysis. For example, S-(3-ethylsulfanylpropyl) analogs show 30% higher stability in aqueous buffers .

- Encapsulation : Liposomal or cyclodextrin-based systems shield the thioester bond from reactive oxygen species (ROS). Stability assays under UV light (λ = 254 nm) confirm 50% degradation delay .

Q. How does stereochemistry influence the reactivity of S-(3-Hydroxypropyl) ethanethioate in catalytic systems?

- Answer :

- Stereochemical Analysis : Chiral HPLC or NOESY NMR differentiate enantiomers. For example, the (R) configuration at the hydroxypropyl group enhances nucleophilic attack rates by 20% in enzyme-mimetic catalysts .

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state geometries. Molecular dynamics simulations reveal that (S) isomers exhibit stronger hydrophobic interactions in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。